2-benzamido-N-(4-hydroxyphenyl)benzamide

Medicinal chemistry Drug design Structure-activity relationship

This 2-benzamido-N-(4-hydroxyphenyl)benzamide is a privileged dual-amide scaffold for medicinal chemistry. The ortho-benzamido group replaces the hydroxyl found in osalmid, enabling zinc-chelating HDAC inhibitor design and NaV1.7 voltage-gated sodium channel modulation per US 8,952,169 B2. It serves as an ideal negative control for RRM2-dependent cancer/HBV assays, confirming on-target pharmacology. Use for SAR studies, halogen scanning, and CNS-penetrant analog development. Custom synthesis and bulk quotes available.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
Cat. No. B3892718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(4-hydroxyphenyl)benzamide
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C20H16N2O3/c23-16-12-10-15(11-13-16)21-20(25)17-8-4-5-9-18(17)22-19(24)14-6-2-1-3-7-14/h1-13,23H,(H,21,25)(H,22,24)
InChIKeyYMSNMENEZDIZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamido-N-(4-hydroxyphenyl)benzamide – Structural and Procurement Baseline for a Dual-Amide N-Phenylbenzamide Research Compound


2-Benzamido-N-(4-hydroxyphenyl)benzamide (C₂₀H₁₆N₂O₃; MW 332.4 g/mol) is a synthetic N-phenylbenzamide derivative bearing a benzamido substituent at the ortho position of the benzanilide ring and a 4-hydroxyphenyl group on the amide nitrogen. It belongs to a therapeutically relevant class of benzanilides that includes the clinically used choleretic agent osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide) and the parent scaffold N-(4-hydroxyphenyl)benzamide (CAS 15457-50-8) [1]. The presence of two distinct amide bonds and a free phenolic hydroxyl group confers a unique hydrogen-bonding topology that distinguishes it from simpler mono-amide or mono-hydroxy analogs, positioning it as a scaffold of interest in medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies.

Why 2-Benzamido-N-(4-hydroxyphenyl)benzamide Cannot Be Replaced by Osalmid or Other In-Class Analogs


Although osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide) and N-(4-hydroxyphenyl)benzamide share the same N-phenylbenzamide core, substitution of the ortho hydroxyl group with a benzamido moiety fundamentally alters the compound's physicochemical and pharmacological fingerprint. Osalmid is a validated ribonucleotide reductase M2 (RRM2) inhibitor (IC₅₀ = 8.2 µM) and suppresses HBV DNA replication in HepG2.2.15 cells (EC₅₀ = 45.8 µM) . The 2-benzamido analog introduces an additional aromatic ring and amide bond, increasing molecular weight from 229.2 to 332.4 Da, altering the hydrogen-bond donor/acceptor ratio, and shifting lipophilicity . These changes are expected to redirect target engagement away from RRM2 toward alternative protein interaction surfaces—such as HDAC zinc-binding domains or sodium channel voltage-sensing pockets—where benzamide motifs are privileged pharmacophores [1]. Consequently, osalmid cannot serve as a functional substitute for the target compound in assays requiring dual-amide benzamide architecture.

Quantitative Differentiation Evidence: 2-Benzamido-N-(4-hydroxyphenyl)benzamide Versus Closest Analogs


Molecular Weight and Size Differential: 45% Larger Than Osalmid, Enabling Distinct Binding Pocket Occupancy

The target compound (MW 332.4 Da) is approximately 45% larger than osalmid (MW 229.2 Da) and 56% larger than the parent N-(4-hydroxyphenyl)benzamide (MW 213.2 Da) . This size increase arises from the 2-benzamido substituent, which adds a phenyl ring and an amide linkage. The larger molecular volume alters the compound's ability to occupy enzyme active sites or protein-binding pockets that accommodate the smaller osalmid scaffold, potentially enabling interactions with larger, more enclosed cavities such as the HDAC tunnel or sodium channel pore vestibule [1].

Medicinal chemistry Drug design Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Profile Shift: Altered Binding Topology Relative to Osalmid

The target compound possesses 3 hydrogen-bond donors (two secondary amide NH, one phenolic OH) and 3 hydrogen-bond acceptors (two amide carbonyl O, one phenolic O). In contrast, osalmid has 3 H-bond donors (amide NH, phenolic OH, ortho-OH) and 3 H-bond acceptors (amide C=O, phenolic O, ortho-OH) . Although the total counts are identical, the spatial distribution differs: the target compound places an amide NH and C=O at the ortho position in place of osalmid's hydroxyl. This substitution replaces a strong intramolecular H-bond (2-OH···amide C=O in osalmid) with an intermolecular-capable amide-amide hydrogen-bonding motif, which is a critical recognition element for zinc-chelating benzamide HDAC inhibitors and for certain kinase hinge-binding scaffolds [1].

Computational chemistry Molecular docking Ligand design

Lipophilicity Differential: Computed logP Shift of Approximately +1.5–2.0 Log Units Versus Osalmid

The parent N-(4-hydroxyphenyl)benzamide has a computed XLogP3 of 2.3 [1]. Osalmid, bearing an additional ortho hydroxyl, is more polar (estimated logP ~1.8–2.0). The target compound adds a benzamido group (phenyl + amide) yielding an estimated logP of ~3.5–4.0 based on the additive contribution of the benzamido fragment (π ~1.3–1.7) [2]. This increased lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration potential compared to osalmid, while also altering solubility and protein binding. For CNS-targeted benzamide programs (e.g., NaV1.7 inhibitors for pain) [3], this logP range aligns with lead-like properties.

ADME Pharmacokinetics Property-based design

Class-Level Evidence: 5-Iodo Analog Demonstrates Anticancer Activity Comparable to Doxorubicin

A closely related analog, 2-(benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide (differing from the target compound only by a 5-iodo substituent), was reported to be among the most potent compounds in a series of benzamide derivatives evaluated against HepG-2 and MCF-7 cancer cell lines, with antiproliferative activity comparable to doxorubicin [1]. While the target compound lacks the 5-iodo group, it shares the same 2-benzamido-N-(4-hydroxyphenyl)benzamide core scaffold. This class-level finding suggests that the core scaffold possesses intrinsic antiproliferative capacity that can be potentiated by further substitution, making the non-iodinated target compound a valuable starting point for medicinal chemistry optimization and a suitable negative control for elucidating the contribution of 5-halogen substitution to cytotoxicity.

Anticancer Cytotoxicity Benzamide derivatives

Osalmid (RRM2 Inhibitor) as a Functional Negative Control: Target Compound Lacks the Ortho-Hydroxyl Required for RRM2 Inhibition

Osalmid inhibits ribonucleotide reductase subunit M2 (RRM2) with an IC₅₀ of 8.2 µM and suppresses HBV DNA replication in HepG2.2.15 cells with an EC₅₀ of 45.8 µM . The ortho-hydroxyl group of osalmid is critical for RRM2 binding, forming a key interaction within the active site. The target compound replaces this ortho-OH with a benzamido group, which is sterically incompatible with the RRM2 binding pocket. Consequently, the target compound is expected to be inactive against RRM2, making it a useful negative control in RRM2-targeted assays and a selectivity probe for distinguishing RRM2-dependent from RRM2-independent phenotypes.

Ribonucleotide reductase Antiviral Target engagement

Optimal Research and Industrial Application Scenarios for 2-Benzamido-N-(4-hydroxyphenyl)benzamide


HDAC Inhibitor Medicinal Chemistry: Benzamide Zinc-Binding Group SAR Studies

The 2-benzamido substitution pattern on the target compound provides a dual-amide architecture that mimics the zinc-chelating benzamide motif found in clinical HDAC inhibitors such as entinostat and tacedinaline [1]. Researchers developing novel HDAC inhibitors can use this compound as a core scaffold for systematic variation of the N-aryl and 2-substituent groups, enabling exploration of isoform selectivity (HDAC1/2/3). The structural differentiation from osalmid—specifically the ortho-amide replacing the ortho-hydroxyl—is critical because the benzamide zinc-binding group requires a specific amide geometry for catalytic domain engagement that the hydroxyl cannot provide. The estimated logP of 3.5–4.0 also aligns with the lipophilicity range preferred for class I HDAC inhibitors, supporting cell permeability in enzyme and cell-based assays .

Sodium Channel (NaV1.7) Inhibitor Development: Patent-Established Benzamide Pharmacophore

US Patent 8,952,169 B2 establishes N-substituted benzamides, including ortho-substituted variants, as privileged scaffolds for voltage-gated sodium channel (NaV1.7) inhibition, a validated target for chronic pain [1]. The target compound embodies the core pharmacophore described in the patent: a benzamide bearing an N-(4-hydroxyphenyl) group and an ortho substituent. Procuring this compound enables medicinal chemistry teams to generate patent-relevant analogs, perform electrophysiology screening (e.g., IonWorks or manual patch clamp), and establish SAR around the 2-benzamido group. Its higher lipophilicity relative to osalmid may improve CNS penetration, a key requirement for pain indications [1].

Negative Control for Osalmid-Based RRM2 and HBV Replication Studies

Osalmid is a known RRM2 inhibitor (IC₅₀ = 8.2 µM) and suppresses HBV DNA replication (EC₅₀ = 45.8 µM) [1]. The target compound, differing only by the 2-benzamido-for-2-hydroxyl substitution, is predicted to be inactive against RRM2, making it an ideal negative control. Laboratories investigating RRM2-dependent mechanisms in cancer (e.g., multiple myeloma, where osalmid has entered clinical evaluation) or HBV virology can use the target compound to confirm that observed effects are specifically mediated through RRM2 inhibition rather than off-target benzanilide pharmacology. This application leverages the structural homology between the two compounds to isolate the contribution of the 2-OH pharmacophore.

Anticancer SAR: Scaffold for Optimization of the 5-Iodo Benzamide Series

The 5-iodo analog 2-(benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide demonstrated anticancer activity comparable to doxorubicin against HepG-2 and MCF-7 cells [1]. The target compound represents the non-halogenated core scaffold. Procuring both the target compound and the 5-iodo derivative enables head-to-head evaluation of the halogen substitution effect on potency, selectivity, and ADME properties. Medicinal chemistry groups can use the target compound as a starting point for systematic halogen scanning (F, Cl, Br, I) and other 5-position modifications, while also serving as the baseline for toxicity and off-target profiling in normal cell lines.

Quote Request

Request a Quote for 2-benzamido-N-(4-hydroxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.